molecular formula C15H10ClN3O2S B2486160 N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 860649-81-6

N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2486160
CAS No.: 860649-81-6
M. Wt: 331.77
InChI Key: SPSPOWPZVGSPNH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a novel synthetic compound offered for research purposes. This chemical integrates two pharmacologically significant moieties—a 1,2,3-thiadiazole core and a carboxamide linker—into a single structural framework, making it a subject of interest in medicinal chemistry and drug discovery. The 1,2,3-thiadiazole scaffold is recognized in scientific literature as a privileged structure in the development of bioactive molecules. Compounds featuring this core have demonstrated a broad spectrum of biological activities, with particular prominence in antimicrobial and anti-inflammatory research. The incorporation of the carboxamide group is a common strategy to enhance a molecule's ability to form key hydrogen bonds with biological targets, potentially improving its binding affinity and specificity. The specific substitution pattern of this compound suggests potential for investigation into its effects on pathogenic bacteria, including strains with multi-drug resistance, and its capacity to inhibit inflammatory processes, such as protein denaturation. This product is intended For Research Use Only. It is strictly for laboratory applications and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption or any form of personal use.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-10-6-7-12(20)11(8-10)17-15(21)14-13(18-19-22-14)9-4-2-1-3-5-9/h1-8,20H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSPOWPZVGSPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions using reagents such as chlorine gas and hydroxylating agents.

    Coupling Reactions: The final step involves coupling the synthesized thiadiazole derivative with the appropriate phenyl ring substituents using coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies, demonstrating significant efficacy against multiple cancer cell lines.

Case Study: Anticancer Efficacy

  • Objective : To assess the impact of N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide on cancer cell viability.
  • Methodology : The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.
  • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating strong potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Activity

  • Objective : To evaluate the effectiveness of the compound against Gram-positive and Gram-negative bacteria.
  • Methodology : Minimum inhibitory concentration (MIC) assays were conducted on Staphylococcus aureus and Escherichia coli.
  • Findings : The compound showed significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties.

Case Study: Inflammation Model

  • Objective : To determine the anti-inflammatory effects of the compound in vitro using macrophage models.
  • Methodology : Macrophages were stimulated with lipopolysaccharide (LPS) to induce inflammation, followed by treatment with the compound.
  • Findings : Treatment resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls, highlighting its potential as an anti-inflammatory therapeutic .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AnticancerA549 (lung cancer)IC50 = 12 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects. Additionally, its interaction with DNA and proteins involved in cell division can contribute to its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Variations and Physicochemical Properties
Compound Name Substituent on Phenyl Ring Core Structure Melting Point (°C) Biological Activity (if reported) Reference
N-(5-Chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 5-Cl, 2-OH 1,2,3-Thiadiazole N/A N/A (discontinued)
N-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 477857-82-2) 4-Cl 1,2,3-Thiadiazole N/A N/A
N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n) 4-N(CH₂CH₃)₂ 1,2,3-Thiadiazole N/A N/A (synthetic intermediate)
N-(4-Bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-Br 1,2,3-Thiadiazole N/A N/A (discontinued)
N5-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 3-Cl, 4-CH₃ 1,2,3-Thiadiazole N/A N/A

Key Observations :

  • Solubility Modifiers: The diethylamino group in compound 47n may improve solubility in polar solvents due to its basic nature, contrasting with the lower solubility expected for halogenated derivatives .
  • Steric Effects : The 4-methyl substitution in N5-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide increases steric bulk, which could hinder binding in certain enzymatic pockets .

Key Insights :

  • Anticancer Activity: Thiadiazole hybrids with thiazole or hydrazinecarbothioamide groups (e.g., compound 3) exhibit potent activity against hepatocellular carcinoma (HepG-2), suggesting that the carboxamide linkage and aryl substituents are critical for cytotoxicity .
  • Anticonvulsant Activity: Compound 4c demonstrates the importance of lipophilic substituents (e.g., ethylamino and dichloroaryl groups) in crossing the blood-brain barrier and modulating ion channels .
  • Structural Complexity: Bulky substituents like the chromenone group in SI104 may reduce bioavailability but improve target specificity in certain contexts .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H10ClN3O2S, with a molecular weight of 331.78 g/mol. The presence of chloro and hydroxy groups on the phenyl ring enhances its chemical reactivity and biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
  • Anticancer Activity : Its interaction with DNA and proteins involved in cell division suggests potential anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound may exhibit antimicrobial activity against various pathogens, although specific studies are still needed to confirm these effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Against Effect Observed Reference
Anti-inflammatoryIn vitro assaysInhibition of COX and LOX
AnticancerVarious cancer cell linesInduction of apoptosis; IC50 values vary
AntimicrobialPathogenic bacteriaSignificant inhibition zones observed

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study demonstrated that this compound effectively reduced inflammation markers in cell cultures treated with inflammatory stimuli. The compound showed a dose-dependent reduction in prostaglandin E2 levels, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : In a series of experiments involving various cancer cell lines (e.g., MCF7, HepG2), the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM. It was noted that the compound caused G0/G1 phase arrest in the cell cycle, suggesting a mechanism that prevents cancer cell proliferation .
  • Antimicrobial Evaluation : Initial tests against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentration (MIC) values around 0.22 to 0.25 µg/mL for certain derivatives related to this compound . Further studies are warranted to explore its full antimicrobial potential.

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a thiadiazole-carboxylic acid derivative with a substituted aniline under controlled conditions. Key parameters include:
  • Temperature : Elevated temperatures (~80–120°C) for amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating the target compound in >95% purity .
  • Validation : NMR (¹H/¹³C) and HRMS confirm structural integrity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Identify peaks for the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons), chloro-hydroxyphenyl group (δ 6.5–7.5 ppm), and amide carbonyl (δ ~165–170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., thiadiazole/amide-containing compounds):
  • Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the amide/thiadiazole pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups) and thiadiazole rings (e.g., methyl/ethyl groups) .
  • Bioisosteric Replacement : Replace the thiadiazole with oxadiazole or triazole to assess impact on target binding .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against known targets (e.g., EGFR kinase) to prioritize analogs .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use ≥10 concentration points to ensure accurate IC₅₀/EC₅₀ determination .
  • Orthogonal Validation : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or methodological biases .

Q. How can reaction conditions be optimized using design of experiments (DoE) for scalable synthesis?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize:
  • Factors : Temperature, solvent ratio, catalyst loading .
  • Response Variables : Yield, purity, reaction time .
    Example DoE Table:
FactorLow LevelHigh LevelOptimal (Predicted)
Temperature (°C)80120105
DMF/H₂O Ratio3:15:14:1
Catalyst (mol%)51510
Predicted yield: 89% with 97% purity .

Q. What advanced characterization techniques elucidate degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bond or thiadiazole ring cleavage) .
  • Kinetic Studies : Monitor degradation rate (Arrhenius plot) to predict shelf-life .

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